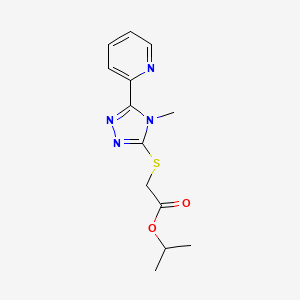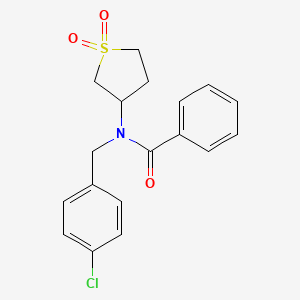![molecular formula C27H27N3O B12133073 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pentyloxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
Aplicaciones Científicas De Investigación
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the pentyloxybenzyl group.
6H-indolo[2,3-b]quinoxaline: Another related compound with a different substitution pattern.
Uniqueness
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H27N3O |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
7-methyl-6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-3-4-7-17-31-21-15-13-20(14-16-21)18-30-26-19(2)9-8-10-22(26)25-27(30)29-24-12-6-5-11-23(24)28-25/h5-6,8-16H,3-4,7,17-18H2,1-2H3 |
Clave InChI |
SKGXIKBCSZNFJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132992.png)
![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
